molecular formula C12H16O2 B13316105 2-(2,4-Dimethylphenyl)butanoic acid

2-(2,4-Dimethylphenyl)butanoic acid

Cat. No.: B13316105
M. Wt: 192.25 g/mol
InChI Key: VJJOALXZBJQCHY-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)butanoic acid typically involves the alkylation of 2,4-dimethylphenylacetic acid with a suitable butylating agent. One common method is the Friedel-Crafts alkylation, where 2,4-dimethylphenylacetic acid is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

  • 2-(2,5-Dimethylphenyl)butanoic acid
  • 4-(2,5-Dimethylphenyl)butanoic acid

Comparison: 2-(2,4-Dimethylphenyl)butanoic acid is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in chemical reactions.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-4-10(12(13)14)11-6-5-8(2)7-9(11)3/h5-7,10H,4H2,1-3H3,(H,13,14)

InChI Key

VJJOALXZBJQCHY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)C)C(=O)O

Origin of Product

United States

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